molecular formula C16H14N2O3S B13887309 [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol

[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol

Cat. No.: B13887309
M. Wt: 314.4 g/mol
InChI Key: MGBCZNBTXQHMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused pyridine ring system

Preparation Methods

The synthesis of [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol typically involves multi-step reactions. One common synthetic route includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without affecting the COX-1 enzyme, thus minimizing gastrointestinal side effects.

Comparison with Similar Compounds

Similar compounds to [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol include:

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

[2-(2-methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol

InChI

InChI=1S/C16H14N2O3S/c1-22(20,21)15-7-3-2-5-12(15)16-11(10-19)9-14-13(18-16)6-4-8-17-14/h2-9,19H,10H2,1H3

InChI Key

MGBCZNBTXQHMHN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NC3=C(C=C2CO)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.